Cas no 901045-02-1 (6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core with dichloro, fluorophenyl, and phenyl substituents. Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of electron-withdrawing chlorine and fluorine atoms enhances its reactivity, particularly in cross-coupling reactions and as a scaffold for further derivatization. This compound exhibits potential utility in the development of bioactive molecules, owing to its rigid aromatic framework and ability to interact with biological targets. Its synthetic versatility and stability under standard conditions further underscore its applicability in advanced chemical synthesis.
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline structure
901045-02-1 structure
Product name:6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901045-02-1
MF:C22H12Cl2FN3
MW:408.255186080933
CID:6447753
PubChem ID:20852524

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline
    • 901045-02-1
    • 6,8-dichloro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
    • 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
    • F3407-1256
    • AKOS001795345
    • Inchi: 1S/C22H12Cl2FN3/c23-14-10-17-21(19(24)11-14)26-12-18-20(13-4-2-1-3-5-13)27-28(22(17)18)16-8-6-15(25)7-9-16/h1-12H
    • InChI Key: WQTUEHQAUPMRDS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1N=CC1C(C3C=CC=CC=3)=NN(C3C=CC(=CC=3)F)C=12)Cl

Computed Properties

  • Exact Mass: 407.0392309g/mol
  • Monoisotopic Mass: 407.0392309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų
  • XLogP3: 6.5

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1256-1mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1256-2mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1256-20mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
20mg
$99.0 2023-09-10
Life Chemicals
F3407-1256-75mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
75mg
$208.0 2023-09-10
Life Chemicals
F3407-1256-50mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1256-2μmol
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1256-5mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1256-40mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
40mg
$140.0 2023-09-10
Life Chemicals
F3407-1256-10μmol
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1256-25mg
6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901045-02-1
25mg
$109.0 2023-09-10

Additional information on 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline

6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901045-02-1): A Comprehensive Overview

6,8-Dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901045-02-1) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the pyrazoloquinoline family, which is known for its diverse biological activities and potential applications in pharmaceuticals and optoelectronics. The unique structural features of this molecule, including the presence of dichloro and fluorophenyl substituents, contribute to its distinct chemical and physical properties.

In recent years, researchers have explored the potential of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline as a key intermediate in the synthesis of novel therapeutic agents. Its structural framework is particularly appealing for drug discovery due to its ability to interact with various biological targets. The pyrazolo[4,3-c]quinoline core is known to exhibit affinity for enzymes and receptors involved in inflammatory and neurological pathways, making it a promising candidate for the development of anti-inflammatory and neuroprotective drugs.

The compound's fluorophenyl moiety enhances its metabolic stability and bioavailability, which are critical factors in drug design. Additionally, the dichloro substituents can influence the electronic properties of the molecule, potentially improving its binding affinity to target proteins. These attributes have led to increased interest in CAS No. 901045-02-1 among pharmaceutical researchers, particularly in the context of personalized medicine and targeted therapies.

Beyond its pharmaceutical applications, 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also been investigated for its potential use in materials science. The conjugated system of the pyrazoloquinoline scaffold lends itself to applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of fluorine and chlorine atoms can fine-tune the electronic properties of the material, enabling the design of more efficient and stable devices.

Recent advancements in synthetic methodologies have made 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline more accessible to researchers. Modern techniques such as microwave-assisted synthesis and flow chemistry have reduced reaction times and improved yields, facilitating its use in high-throughput screening and combinatorial chemistry. These developments align with the growing demand for sustainable and efficient synthetic processes in the chemical industry.

The compound's stability under various conditions makes it suitable for long-term storage and transportation, which is advantageous for both academic and industrial applications. However, proper handling and storage protocols should always be followed to ensure safety and maintain the integrity of the material. Researchers working with CAS No. 901045-02-1 should be aware of its solubility characteristics, as it is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.

In the context of current trends in chemical research, 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline represents an exciting area of exploration. The integration of artificial intelligence (AI) in drug discovery has led to renewed interest in heterocyclic compounds like this one, as computational models can predict their biological activities and optimize their structures for specific applications. This synergy between experimental and computational approaches is driving innovation in the field.

Looking ahead, the potential applications of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are expected to expand further. Ongoing research into its mechanism of action and structure-activity relationships will likely uncover new opportunities for its use in medicine and technology. As the scientific community continues to explore the frontiers of pyrazoloquinoline chemistry, compounds like CAS No. 901045-02-1 will remain at the forefront of innovation.

For researchers and industry professionals seeking detailed information about 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, it is essential to consult reliable sources and peer-reviewed literature. The compound's unique properties and potential applications make it a valuable subject of study in contemporary chemistry and related disciplines.

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